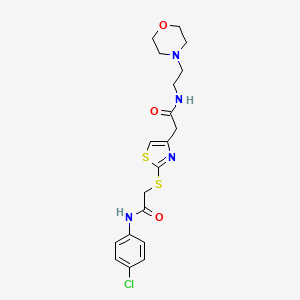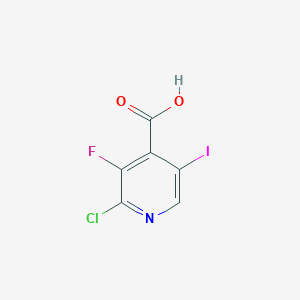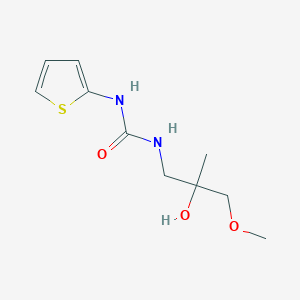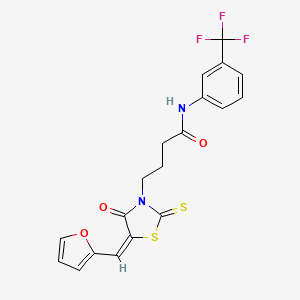
4-(3-ニトロベンジリデン)-1,2,3,4-テトラヒドロアクリジン-9-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3-Nitro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid” is a complex organic molecule. It contains an acridine ring, which is a tricyclic compound (consisting of two benzene rings joined by a pyridine ring). It also has a carboxylic acid group (-COOH) attached at the 9th position of the acridine ring. The benzylidene group attached at the 4th position of the acridine ring contains a nitro group (-NO2) at the 3rd position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar acridine ring system, the sp2 hybridized benzylidene group, and the nitro group. The presence of the nitro group would introduce significant electron-withdrawing character, which could affect the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating acridine ring. The carboxylic acid group could undergo typical acid-base reactions, and the nitro group could potentially be reduced to an amino group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of the polar carboxylic acid and nitro groups could enhance its solubility in polar solvents .科学的研究の応用
抗菌および抗真菌活性
4-(3-ニトロベンジリデン)-1,2,3,4-テトラヒドロアクリジン-9-カルボン酸誘導体の合成は、抗菌剤および抗真菌剤としての可能性を調べるために行われてきました 。これらの化合物は、4-ニトロベンゾイルグリシンまたはベンゾイルグリシンと芳香族アルデヒドを縮合させることで合成されました。研究者は、細菌株と真菌株に対する有効性を評価しました。さらなる研究では、それらの作用機序を調査し、活性を最適化することが必要です。
抗酸化特性
2-アミノフェノールと各種クロロベンザルデヒドおよびニトロベンザルデヒドから誘導されたシッフ塩基が合成され、特性が明らかにされています。 これらの化合物は、抗酸化の可能性について評価されました 。4-(3-ニトロベンジリデン)-1,2,3,4-テトラヒドロアクリジン-9-カルボン酸誘導体の抗酸化活性を調べることで、それらのフリーラジカル捕捉能力に関する知見を得ることができます。
非線形光学特性
4-(3-ニトロベンジリデン)-1,2,3,4-テトラヒドロアクリジン-9-カルボン酸の特定の誘導体は、非線形光学特性を示します。これらの特性は、レーザーやセンサーなどの光学デバイスにおける用途にとって重要です。 研究者は、これらの化合物の吸収スペクトルと蛍光スペクトルを研究し、この分野における可能性を強調しました .
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(3-Nitro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid' involves the condensation of 3-nitrobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "3-nitrobenzaldehyde", "1,2,3,4-tetrahydroacridine-9-carboxylic acid", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzaldehyde (1.0 equiv) and 1,2,3,4-tetrahydroacridine-9-carboxylic acid (1.0 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as piperidine or pyridine to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the reaction is complete.", "Step 4: Allow the reaction mixture to cool to room temperature and then filter the solid product.", "Step 5: Wash the solid product with a suitable solvent such as ethanol or methanol to remove any impurities.", "Step 6: Dry the solid product under vacuum to obtain the desired compound '4-(3-Nitro-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid'." ] } | |
CAS番号 |
379255-82-0 |
分子式 |
C21H16N2O4 |
分子量 |
360.4 g/mol |
IUPAC名 |
4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C21H16N2O4/c24-21(25)19-16-8-1-2-10-18(16)22-20-14(6-4-9-17(19)20)11-13-5-3-7-15(12-13)23(26)27/h1-3,5,7-8,10-12H,4,6,9H2,(H,24,25) |
InChIキー |
OBICDYRXQOLKBN-UHFFFAOYSA-N |
SMILES |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
正規SMILES |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(2-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2516368.png)

![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2516370.png)

![benzyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2516374.png)
![Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II)](/img/structure/B2516377.png)
![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2516380.png)
![2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2516381.png)
![Diethyl [amino(propylamino)methylidene]propanedioate](/img/structure/B2516382.png)
![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)




